molecular formula C11H19BrO2 B14377859 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane CAS No. 89930-11-0

2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane

Cat. No.: B14377859
CAS No.: 89930-11-0
M. Wt: 263.17 g/mol
InChI Key: QNZSXOKXUHRUMU-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromoethane and 4-methylpent-3-en-1-ol. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethyl derivatives, while oxidation could produce corresponding ketones or aldehydes.

Scientific Research Applications

2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies involving dioxolane derivatives.

    Medicine: Exploration of pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would involve its interaction with molecular targets through its functional groups. The bromoethyl group may act as a reactive site for nucleophilic attack, while the dioxolane ring could participate in ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: Lacks the methylpent-en-yl group.

    2-(4-Methylpent-3-en-1-yl)-1,3-dioxolane: Lacks the bromoethyl group.

Properties

CAS No.

89930-11-0

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

2-(2-bromoethyl)-2-(4-methylpent-3-enyl)-1,3-dioxolane

InChI

InChI=1S/C11H19BrO2/c1-10(2)4-3-5-11(6-7-12)13-8-9-14-11/h4H,3,5-9H2,1-2H3

InChI Key

QNZSXOKXUHRUMU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(OCCO1)CCBr)C

Origin of Product

United States

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